molecular formula C5H9NO4 B1583671 Ethyl 2-nitropropionate CAS No. 2531-80-8

Ethyl 2-nitropropionate

Cat. No. B1583671
CAS RN: 2531-80-8
M. Wt: 147.13 g/mol
InChI Key: ZXBGJDZWJJFFQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-nitropropionate is a nitro ester . It has been used in the preparation of (-)-trans-2,5-dimethylprolineethyl ester via enantioselective Michael reaction methyl vinyl ketone using modified dihydroquinine as a catalyst .


Synthesis Analysis

Ethyl 2-nitropropionate has been used in the preparation of (-)-trans-2,5-dimethylprolineethyl ester via enantioselective Michael reaction methyl vinyl ketone using modified dihydroquinine as a catalyst . It has also been used in the preparation of a novel nitrogen-15-labeled nitrone spin trap, 5-ethoxycarbonyl-5-methyl-1-pyrroline N-oxide ([15N]EMPO) for detecting superoxide anion .


Molecular Structure Analysis

The molecular formula of Ethyl 2-nitropropionate is C5H9NO4 . Its molecular weight is 147.1293 .


Chemical Reactions Analysis

Ethyl 2-nitropropionate has been used in the preparation of (-)-trans-2,5-dimethylprolineethyl ester via enantioselective Michael reaction methyl vinyl ketone using modified dihydroquinine as a catalyst . It has also been used in the preparation of a novel nitrogen-15-labeled nitrone spin trap, 5-ethoxycarbonyl-5-methyl-1-pyrroline N-oxide ([15N]EMPO) for detecting superoxide anion .


Physical And Chemical Properties Analysis

Ethyl 2-nitropropionate is a liquid with a refractive index of 1.421 . It has a boiling point of 75-76 °C/9 mmHg and a density of 1.13 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Cαα-unsymmetrically Disubstituted Nitroesters : Ethyl 2-nitropropionate anion reacts with reductive alkylating agents to produce Cαα-unsymmetrically disubstituted nitroesters and monosubstituted methacrylates. This process follows the S_RN 1 mechanism, confirmed through classical criteria such as the electron-withdrawing group effect and inhibition experiments (Béraud et al., 1998).

  • Microbial Resolution for Synthesis of Optically Active Isoserine : Biocatalytic stereoselective hydrolysis of 2-hydroxy-3-nitropropionic acid esters, involving ethyl 2-hydroxy-3-nitropropionic acid, leads to the synthesis of (S)-isoserine, a useful β-amino acid (Yasohara & Hasegawa, 2001).

Biochemical Research

  • β-Nitro Substituted Carboxylic Acids as Cytotoxic Agents : Derivatives of β-nitro-substituted ethyl carboxylates, such as 2-(4-chlorophenyl)-3-nitropropionic acid ethyl ester, show potential as cytotoxic agents, especially against the human ovarian cancer cell line A2780, highlighting the compound as a candidate for further investigation (Csuk et al., 2014).

  • Inactivation of Succinate Dehydrogenase : 3-Nitropropionate, a related compound, acts as a suicide inactivator of succinate dehydrogenase, possibly by reacting with an essential -SH group at the substrate site, suggesting its utility in studying mitochondrial function (Coles, Edmondson, & Singer, 1979).

Pharmacological and Toxicological Studies

  • Neuroprotective Value of Ethyl Pyruvate : Ethyl pyruvate shows potential neuroprotective effects against 3-nitropropionic acid-induced striatal toxicity, which could be relevant for treatments related to Huntington's disease (Jang, Lee, & Cho, 2014).

  • Protective Effects of Hesperidin and Naringin : These compounds demonstrate protective effects against 3-nitropropionic acid-induced neurotoxicity in rats, suggesting a possible role of nitric oxide mechanism in their action (Kumar & Kumar, 2010).

Safety And Hazards

Ethyl 2-nitropropionate is combustible and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, and to use personal protective equipment including protective gloves, eye protection, and face protection . It should be stored in a well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

ethyl 2-nitropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c1-3-10-5(7)4(2)6(8)9/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBGJDZWJJFFQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870983
Record name Propanoic acid, 2-nitro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-nitropropionate

CAS RN

2531-80-8
Record name Propanoic acid, 2-nitro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2531-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 2-nitro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002531808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-nitropropionate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63896
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanoic acid, 2-nitro-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanoic acid, 2-nitro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-nitropropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-nitropropionate
Reactant of Route 2
Ethyl 2-nitropropionate
Reactant of Route 3
Ethyl 2-nitropropionate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-nitropropionate
Reactant of Route 5
Ethyl 2-nitropropionate
Reactant of Route 6
Ethyl 2-nitropropionate

Citations

For This Compound
84
Citations
V Béraud, P Perfetti, C Pfister, M Kaafarani, P Vanelle… - Tetrahedron, 1998 - Elsevier
… In conclusion, the ethyl 2-nitropropionate anion reacts with various reductive alkylating agents by SRN 1 mechanism to give C-alkylated products in good yields. These SRN 1 reactions …
Number of citations: 20 www.sciencedirect.com
PA Ochoa-García, RC Anderson… - 2023 - preprints.org
… was stronger with ethyl nitroacetate and ethyl-2-nitropropionate than with 3-nitropropionic acid (… Ethyl 2-nitropropionate and 3nitropropionic acid inhibited CH4 production in all series (…
Number of citations: 2 www.preprints.org
EA Latham, RC Anderson, LR Wottlin, TL Poole… - Pathogens, 2022 - mdpi.com
… Ethyl nitroacetate and ethyl-2-nitropropionate exhibited activity more similar to nitroethane than … , nitroethane, ethyl nitroacetate and ethyl-2-nitropropionate would be equivalent to 0.08, …
Number of citations: 1 www.mdpi.com
U aLaboratoire de Chimie Organique… - …, 1999 - academia.edu
… We have recently shown that anion of ethyl 2-nitropropionate (8) reacted withp-nitrobenzyl … The sodium salt of 8, prepared from ethyl 2-nitropropionate with sodium hydride in DMSO, …
Number of citations: 13 www.academia.edu
O Ruiz-Barrera, M Ontiveros-Magadan… - Bioresource …, 2020 - Elsevier
… detoxificans can metabolize ethyl nitroacetate and ethyl-2-nitropropionate or whether these … The reason for the promotion of uric acid accumulation by ethyl-2-nitropropionate and …
Number of citations: 10 www.sciencedirect.com
R Nouguier, V Béraud, P Vanelle, MP Crozet - Tetrahedron letters, 1999 - Elsevier
… We have recently described I an efficient method for the synthesis of CCtt-unsymmetrically disubstituted nitroesters by electron transfer C-alkylation of ethyl 2-nitropropionate anion. To …
Number of citations: 11 www.sciencedirect.com
AM Corona, SA Garza, RC Anderson… - Journal of Animal …, 2023 - academic.oup.com
… was used to inoculate (1 mL/tube, 3 tubes/treatment) an initial series of culture tubes preloaded without or with nitroethane, 2-nitroethanol, ethyl nitroacetate or ethyl-2-nitropropionate (…
Number of citations: 0 academic.oup.com
JR Duvall, F Wu, BB Snider - The Journal of organic chemistry, 2006 - ACS Publications
… (−)-trans-2,5-Dimethylproline ethyl ester (49) was prepared by the enantioselective Michael reaction of ethyl 2-nitropropionate (51) and methyl vinyl ketone (50) using modified …
Number of citations: 81 pubs.acs.org
C Arzola, EJ Ledezma-Perez, R Anderson… - Journal of Animal …, 2017 - academic.oup.com
… Treatments (ethyl nitroacetate, 3-nitropropionate, ethyl-2 nitropropionate, or nitroethane) were applied to 200 g litter by spraying with 100 mL of each nitro treatment (80 mM in 0.4 M …
Number of citations: 1 academic.oup.com
SKU KANG - 1979 - search.proquest.com
… Ethyl acetoacetate, propionitrile, and ethyl 2-nitropropionate added to 2-carbomethoxy … Ethyl acetoacetate and ethyl 2-nitropropionate added to 2-carboethoxy-l,4-benzoquinone. …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.